
I+/--Thujaplicinol
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Overview
Description
Alpha-Thujaplicinol is a natural compound belonging to the class of tropolones, which are characterized by a seven-membered carbon ring with an oxygen atom. It is an isomer of thujaplicinol and is primarily found in the bark, needles, and xylem of tree species in the Cupressaceae family, such as Thuja, Juniperus, and Thujopsis . Alpha-Thujaplicinol is known for its high antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Thujaplicinol can be synthesized through various chemical reactions involving tropolone derivatives. One common method involves the hydroxylation of tropolone using specific reagents and catalysts under controlled conditions . The reaction typically requires a solvent, such as methanol or ethanol, and a catalyst, such as palladium or platinum, to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of I+/--Thujaplicinol often involves the extraction of the compound from natural sources, such as the bark and needles of Cupressaceae trees . The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography. This method ensures the isolation of this compound in its pure form for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Thujaplicinol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound . Substitution reactions result in the formation of substituted this compound derivatives with different functional groups .
Scientific Research Applications
Alpha-Thujaplicinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of I+/--Thujaplicinol involves its interaction with specific molecular targets and pathways. It exerts its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway . It also inhibits the growth of cancer cells by interfering with cell cycle progression and promoting autophagic cell death .
Comparison with Similar Compounds
Alpha-Thujaplicinol is structurally similar to other tropolones, such as beta-Thujaplicinol and gamma-Thujaplicinol . it is unique in its higher antibacterial and antifungal activities compared to its isomers . Other similar compounds include alpha-Tropolone and its isopropyl derivatives, which also exhibit antimicrobial properties . The presence of two free hydroxyl groups at the C3 and C5 positions in I+/--Thujaplicinol distinguishes it from other tropolones and contributes to its unique biological activities .
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to study the inhibitory effects of β-thujaplicinol on HIV-1 reverse transcriptase (RT) RNase H activity?
- Answer : Kinetic assays under single-turnover conditions are critical. For example, pre-steady-state experiments with RNA/DNA hybrid substrates (250 nM) and enzyme concentrations (4 nM) are used to measure RNase H cleavage rates. Reactions are initiated by adding Mg²⁺, and termination involves EDTA/formamide quenching. Data are fitted to exponential equations (e.g., Y=Ymax⋅(1−e−kX)) to derive rate constants . Yonetani-Theorell analysis is also employed to assess competitive binding with other inhibitors, using fixed substrate/enzyme ratios and varying inhibitor concentrations .
Q. How does β-thujaplicinol’s metal ion dependency influence its binding to HIV-RT?
- Answer : β-thujaplicinol requires Mg²⁺ to bind the RNase H domain. NMR and HSQC experiments show that its interaction with HIV-RH is negligible without Mg²⁺, but significant chemical shift perturbations occur in its presence. The dissociation constant (Kd) for the first Mg²⁺ ion is 0.64 mM, indicating a two-metal ion chelation mechanism critical for inhibition .
Q. What evidence supports β-thujaplicinol’s specificity for the RNase H active site over the polymerase domain?
- Answer : Pre-incubation experiments with chimeric DNA/DNA-RNA substrates demonstrate that β-thujaplicinol inhibits RNase H cleavage even when the polymerase domain is inactive. This confirms its direct targeting of the RNase H active site rather than interfering with polymerase-dependent processes .
Advanced Research Questions
Q. How can researchers resolve contradictions in β-thujaplicinol’s inhibitory potency across different experimental conditions?
- Answer : Variations in Mg²⁺ concentration, substrate type (e.g., RNA/DNA vs. DNA/DNA-RNA hybrids), and pre-incubation protocols significantly affect observed inhibition. For instance, β-thujaplicinol shows ~3-fold inhibition when RT is pre-incubated with Mg²⁺ but negligible effects without metal ions. Standardizing metal ion concentrations (e.g., 6–8 mM Mg²⁺) and substrate design (e.g., defined cleavage junctions) reduces variability .
Q. What strategies optimize β-thujaplicinol’s use in cellular assays, given its metal ion dependency and potential cytotoxicity?
- Answer : Cellular studies require balancing Mg²⁺ availability with cytotoxicity thresholds. Chelator-free buffers and transient transfection models (e.g., HEK293T cells expressing HIV-RT) can mimic physiological metal ion conditions. Parallel assays measuring RT polymerase vs. RNase H activity (e.g., using chain-terminating nucleotides) help distinguish target-specific effects .
Q. How do structural studies inform the design of β-thujaplicinol analogs with improved pharmacokinetic profiles?
- Answer : X-ray crystallography reveals β-thujaplicinol’s binding to the RNase H active site via Mg²⁺ coordination. Modifications to its tropolone ring (e.g., introducing hydrophobic substituents) enhance binding affinity, while PEGylation improves solubility. Molecular dynamics simulations further predict analogs with reduced off-target interactions .
Q. What statistical approaches are recommended for analyzing β-thujaplicinol’s dose-response data in enzymatic assays?
- Answer : Non-linear regression (e.g., GraphPad Prism) fitting to the Hill equation accounts for cooperativity. For competitive inhibition studies, Cheng-Prusoff equations adjust IC50 values based on substrate concentration. Bootstrap resampling (≥1000 iterations) validates confidence intervals in low-n datasets .
Q. Data Interpretation & Contradiction Analysis
Q. How should researchers interpret discrepancies between β-thujaplicinol’s in vitro potency and limited cellular efficacy?
- Answer : Cellular efflux pumps (e.g., P-glycoprotein) and cytoplasmic Mg²⁺ fluctuations often reduce intracellular drug availability. Complementary assays (e.g., thermal shift assays with lysates) verify target engagement. Pairing β-thujaplicinol with efflux inhibitors (e.g., verapamil) can clarify mechanistic vs. pharmacokinetic limitations .
Q. What experimental controls are essential to confirm β-thujaplicinol’s RNase H inhibition is not confounded by polymerase domain effects?
- Answer : Use polymerase-deficient RT mutants (e.g., D110A) and orthogonal substrates (e.g., RNA/DNA hybrids with non-processive cleavage sites). Control reactions with NNRTIs (e.g., efavirenz) rule out polymerase cross-talk. Single-turnover kinetics further isolate RNase H-specific effects .
Q. Future Research Directions
Q. What novel techniques could elucidate β-thujaplicinol’s dynamic binding to HIV-RT in real time?
- Answer : Time-resolved cryo-EM and single-molecule FRET can capture conformational changes during inhibitor binding. Stopped-flow fluorescence with labeled RT variants (e.g., Trp-rich domains) provides sub-millisecond resolution of association/dissociation kinetics .
Q. How can computational modeling improve the prediction of β-thujaplicinol resistance mutations?
Properties
CAS No. |
16643-33-7 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.203 |
IUPAC Name |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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